molecular formula C20H28N4O B6577032 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea CAS No. 1172109-55-5

3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea

Cat. No.: B6577032
CAS No.: 1172109-55-5
M. Wt: 340.5 g/mol
InChI Key: YOHOOUFGHMYWKJ-UHFFFAOYSA-N
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Description

3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea is a synthetic organic compound characterized by its complex structure, which includes dimethylamino groups and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenyl isocyanate with 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted urea derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of dimethylamino groups suggests that these derivatives may have activity as enzyme inhibitors or receptor modulators, which could be useful in treating various diseases.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-aminophenol
  • 4-(Dimethylamino)benzaldehyde
  • N,N-Dimethyl-4-nitrosoaniline

Uniqueness

Compared to similar compounds, 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea stands out due to its unique combination of functional groups. The presence of both dimethylamino and urea moieties provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-15-7-6-8-17(13-15)22-20(25)21-14-19(24(4)5)16-9-11-18(12-10-16)23(2)3/h6-13,19H,14H2,1-5H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHOOUFGHMYWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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